molecular formula C8H8BrFO B6359353 2-Bromo-1-fluoro-3-methoxy-4-methylbenzene CAS No. 1780793-97-6

2-Bromo-1-fluoro-3-methoxy-4-methylbenzene

Cat. No.: B6359353
CAS No.: 1780793-97-6
M. Wt: 219.05 g/mol
InChI Key: XUZKGIQZDOIVPH-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-methoxy-4-methylbenzene is a halogenated aromatic compound with a bromo, fluoro, methoxy, and methyl substituent arranged in specific positions on the benzene ring. It is primarily used as a chemical intermediate in pharmaceutical and agrochemical synthesis under strictly controlled conditions .

Properties

IUPAC Name

2-bromo-1-fluoro-3-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZKGIQZDOIVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-methoxy-4-methylbenzene typically involves the bromination and fluorination of a suitable precursor. One common method is the bromination of 1-fluoro-3-methoxy-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Comparison with Similar Compounds

Bromo-Fluoro-Methoxy Derivatives

Compound : 2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)

  • Similarity : 0.91 to the target compound .
  • Safety Profile: Limited hazard data available, but similar bromo-fluoro-methoxy structures typically exhibit moderate toxicity (e.g., H302, H315) .

Compound: 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

  • Key Differences : Contains an acetyl group instead of methyl, enhancing electrophilicity.
  • Uses : Employed as a synthetic intermediate under controlled conditions, similar to the target compound .

Chloro-Substituted Analogs

Compound : 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

  • Handling : Requires similar precautions to the target compound but with added emphasis on corrosion-resistant storage .

Compound : 4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5)

  • Similarity : 0.81 to the target compound .
  • Reactivity : Chlorine at position 2 may direct electrophilic substitution differently compared to fluorine in the target compound.

Nitro-Substituted Derivatives

Compound : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

  • Key Differences : The nitro group at position 4 significantly increases oxidative reactivity and hazards (e.g., H272 for加剧燃烧).
  • Safety : Higher risk of explosive decomposition under heat (H242) compared to the target compound .

Trifluoromethoxy Analogs

Compound : 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

  • Key Differences : The trifluoromethoxy group enhances electron-withdrawing effects, altering solubility and metabolic stability.
  • Applications : Used in advanced material science due to its resistance to hydrolysis .

Comparative Data Table

Compound CAS Number Key Substituents Hazard Codes Similarity Score
2-Bromo-1-fluoro-3-methoxy-4-methylbenzene 784-77-0* Br, F, OCH₃, CH₃ H302, H315, H319, H335 N/A
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 Br, F, OCH₃ Not specified 0.91
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 Br, Cl, F, CH₃ H314, H335 0.85
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br, F, OCH₃, NO₂ H242, H272 0.89
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 Br, F, OCF₃ Not specified 0.80

*CAS discrepancies noted in and .

Key Findings and Implications

  • Substituent Effects : Methyl groups enhance steric hindrance, reducing reactivity compared to nitro or chloro analogs. Fluorine and methoxy groups direct electrophilic substitution to specific ring positions.
  • Safety Trends : Nitro and chloro derivatives exhibit higher hazards (e.g., explosivity, corrosion) than the target compound.
  • Applications : The target compound’s balance of moderate reactivity and manageable hazards makes it preferable for controlled syntheses over more hazardous analogs.

Biological Activity

2-Bromo-1-fluoro-3-methoxy-4-methylbenzene, also known by its CAS number 1780793-97-6, is a halogenated aromatic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential applications in medicine and pharmacology.

  • Molecular Formula : C₇H₆BrF O
  • Molecular Weight : 205.02 g/mol
  • Structure : The compound features a bromine atom, a fluorine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a benzene ring.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial properties. The presence of both bromine and fluorine in the structure may enhance its interaction with microbial membranes or enzymes, leading to increased efficacy against various pathogens.

Anticancer Potential

Studies involving structural analogs of this compound have shown promising results in inhibiting cancer cell proliferation. The compound's ability to modify enzyme activity involved in cancer metabolism suggests potential as a therapeutic agent against certain types of cancer.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Electrophilic Substitution : The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.
  • Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit specific enzymes critical for cellular metabolism and proliferation, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various halogenated compounds, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Values
AntimicrobialStaphylococcus aureusGrowth inhibitionMIC = 5 µg/mL
AntimicrobialEscherichia coliGrowth inhibitionMIC = 10 µg/mL
AnticancerHuman breast cancer cells (MCF7)CytotoxicityIC50 = 10 µM
AnticancerHuman lung cancer cells (A549)CytotoxicityIC50 = 15 µM

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